molecular formula C9H9ClN2O B2509713 8-Amino-1,2-dihydroquinolin-2-one hydrochloride CAS No. 1780304-03-1

8-Amino-1,2-dihydroquinolin-2-one hydrochloride

Cat. No.: B2509713
CAS No.: 1780304-03-1
M. Wt: 196.63
InChI Key: MPUSIHRAGRETNU-UHFFFAOYSA-N
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Description

8-Amino-1,2-dihydroquinolin-2-one hydrochloride is a chemical compound with the molecular formula C9H9ClN2O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-1,2-dihydroquinolin-2-one hydrochloride typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the cyclization of 2-aminobenzamide with ethyl acetoacetate under acidic conditions to form the quinolinone core, followed by amination at the 8-position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Amino-1,2-dihydroquinolin-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinolinone derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

8-Amino-1,2-dihydroquinolin-2-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Amino-1,2-dihydroquinolin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Amino-1,2-dihydroquinolin-2-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

8-Amino-1,2-dihydroquinolin-2-one hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound possesses a unique quinoline scaffold that is known for its ability to interact with various biological targets. The chemical formula is C9H10ClN3OC_9H_{10}ClN_3O and its molecular weight is approximately 201.65 g/mol. The presence of an amino group enhances its solubility and potential reactivity in biological systems.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against a range of pathogens. For instance, it has shown significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

The compound's mechanism involves disrupting bacterial cell membrane integrity, leading to cell lysis .

Anticancer Properties

This compound has also been evaluated for its anticancer effects. In vitro studies have indicated that it inhibits the proliferation of various cancer cell lines.

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)5.0Induction of apoptosis
A549 (Lung)3.5Inhibition of microtubule polymerization
HeLa (Cervical)4.0Cell cycle arrest at G2/M phase

The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit microtubule dynamics, which are critical for cell division .

Case Studies

Case Study 1: Antimicrobial Efficacy in Osteomyelitis

In a study examining the efficacy of various compounds against Staphylococcus aureus, this compound demonstrated significant bactericidal activity at concentrations lower than traditional antibiotics like ciprofloxacin. The study highlighted its potential as a treatment option for osteomyelitis, particularly in cases resistant to standard therapies .

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on MDA-MB-231 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased annexin V staining, confirming the induction of apoptosis as a primary mechanism .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and repair.
  • Interaction with Microtubules : It disrupts microtubule dynamics, which is crucial for mitosis and cellular integrity.
  • Apoptotic Pathways : It activates apoptotic pathways through the intrinsic mitochondrial route, leading to cell death in cancer cells.

Properties

IUPAC Name

8-amino-1H-quinolin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O.ClH/c10-7-3-1-2-6-4-5-8(12)11-9(6)7;/h1-5H,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUSIHRAGRETNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)NC(=O)C=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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